molecular formula C17H22N4O4 B2371992 (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1014049-73-0

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2371992
CAS No.: 1014049-73-0
M. Wt: 346.387
InChI Key: QCXJTHVVGRKFIQ-UHFFFAOYSA-N
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Description

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and ethyl groups. The furan ring is then synthesized separately and attached to the piperazine ring. Finally, the two main fragments are coupled together under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(pyrazine-2-carbonyl)piperazin-1-yl)methanone: This compound features a pyrazine ring instead of a furan ring, which may alter its chemical and biological properties.

    (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(pyridine-2-carbonyl)piperazin-1-yl)methanone: The presence of a pyridine ring introduces different electronic and steric effects compared to the furan ring.

Uniqueness

The uniqueness of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-21-12-13(15(18-21)24-4-2)16(22)19-7-9-20(10-8-19)17(23)14-6-5-11-25-14/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJTHVVGRKFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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